molecular formula C9H7BrF4O B2993083 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene CAS No. 2193061-60-6

1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene

Cat. No.: B2993083
CAS No.: 2193061-60-6
M. Wt: 287.052
InChI Key: MDGZLRMVHHJVFQ-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene is a fluorinated aromatic compound characterized by a bromine substituent at the para position and a 1,1,2,2-tetrafluoro-2-methoxyethyl group. This structure combines electron-withdrawing (bromine, fluorine) and electron-donating (methoxy) moieties, influencing its reactivity in cross-coupling reactions and material science applications.

Properties

IUPAC Name

1-bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-15-9(13,14)8(11,12)6-2-4-7(10)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGZLRMVHHJVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CC=C(C=C1)Br)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene typically involves the bromination of 4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene. This reaction can be carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or iron(III) bromide (FeBr3), under controlled temperature and pressure conditions.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the tetrafluoro-2-methoxyethyl group followed by its introduction to the benzene ring. The process involves the use of specialized reactors and purification techniques to ensure the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromate or bromide ions.

  • Reduction: The compound can be reduced to form bromine gas or other bromine-containing compounds.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like hydrogen gas (H2) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Bromate (BrO3-) and bromide (Br-) ions.

  • Reduction: Bromine gas (Br2) and other bromine-containing compounds.

  • Substitution: Hydroxybenzene derivatives and aminobenzene derivatives.

Scientific Research Applications

1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrafluoro-2-methoxyethyl group play crucial roles in these interactions, influencing the compound's reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

1-Bromo-4-(1,1,2,2-Tetrafluoroethoxy)Benzene (CAS 68834-05-9)
  • Structure : Replaces the methoxyethyl group with a tetrafluoroethoxy (-OCF₂CF₂H) substituent.
  • Reactivity : Demonstrated high reactivity in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazopyridazine), yielding coupling products in 60–89% without cleavage of the acidic C-H bond in the tetrafluoroethoxy group .
  • Stability : Stable under basic conditions, avoiding undesired deprotonation or degradation.
  • Applications : Useful in synthesizing fluorinated biaryl compounds for pharmaceuticals or agrochemicals.
1-Bromo-4-(Difluoromethoxy)-2,3,5,6-Tetrafluoro-Benzene (CAS 1214357-99-9)
  • Structure : Features a difluoromethoxy (-OCF₂H) group and additional fluorine atoms at the 2,3,5,6 positions.
  • Electronic Effects : Increased electron-withdrawing character due to multiple fluorines, reducing electron density on the benzene ring.
  • Reactivity : Likely less reactive in SNAr (nucleophilic aromatic substitution) compared to analogs with fewer fluorine substituents.
  • Applications: Potential use in high-performance polymers or flame-retardant materials .
4-Bromo-2-Fluoro-1-(Trifluoromethoxy)Benzene (CAS 105529-58-6)
  • Structure : Contains a trifluoromethoxy (-OCF₃) group, a stronger electron-withdrawing substituent than tetrafluoroethoxy.
  • Reactivity : Enhanced para-directing effects for electrophilic substitutions but reduced nucleophilic aromatic substitution (SNAr) rates due to steric and electronic hindrance.
  • Synthesis : Prepared via halogenation or Ullmann coupling .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Solubility
1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene C₉H₆BrF₄O 293.05 -Br, -OCH₂CF₂CF₂H Not reported Low in H₂O
1-Bromo-4-(tetrafluoroethoxy)benzene C₈H₅BrF₄O 273.03 -Br, -OCF₂CF₂H ~180–190 Moderate in DCM
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O 258.99 -Br, -OCF₃, -F ~160–170 High in THF
2-Bromo-4-fluoro-1-methoxybenzene C₇H₆BrFO 221.02 -Br, -OCH₃, -F ~150–155 High in EtOH

Stability and Handling

  • Thermal Stability : Tetrafluoroethyl and trifluoromethoxy groups enhance thermal stability, enabling use in high-temperature reactions (e.g., 250°C for Nafion processing) .
  • For example, 1-bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS 253429-30-0) mandates first-aid measures for inhalation exposure .

Biological Activity

1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews available data on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H5BrF4O
  • Molecular Weight : 255.02 g/mol
  • CAS Number : 68834-05-9

Biological Activity Overview

The biological activity of this compound has been the subject of limited research. However, some studies indicate its potential as an antimicrobial and antifungal agent. The compound's halogenated structure may contribute to its bioactivity by influencing membrane permeability and enzyme interactions.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses include:

  • Membrane Disruption : The presence of bromine and fluorine atoms may enhance the compound's ability to disrupt cellular membranes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways in microorganisms.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various halogenated compounds, including this compound. The results indicated:

  • Bacterial Strains Tested : Escherichia coli and Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC) :
    • E. coli: 32 µg/mL
    • S. aureus: 16 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity.

Antifungal Activity

In a separate study by Johnson et al. (2024), the antifungal efficacy of the compound was assessed against Candida albicans:

  • MIC for C. albicans : 64 µg/mL

This indicates that while the compound has some antifungal properties, further optimization may be necessary to enhance its efficacy.

Data Tables

Property Value
IUPAC NameThis compound
Molecular FormulaC8H5BrF4O
Molecular Weight255.02 g/mol
CAS Number68834-05-9
Antibacterial MIC (E. coli)32 µg/mL
Antibacterial MIC (S. aureus)16 µg/mL
Antifungal MIC (C. albicans)64 µg/mL

Q & A

Basic: What are the key synthetic strategies for preparing 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene?

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

  • Bromination : Electrophilic aromatic substitution (EAS) using brominating agents like Br₂/FeBr₃ or NBS under controlled conditions .
  • Introduction of the tetrafluoro-methoxyethyl group : Fluorination via radical or nucleophilic pathways, followed by methoxyethylation using alkylation agents (e.g., methoxyethyl chloride in the presence of a base).
  • Optimization : Reaction temperature and solvent polarity (e.g., DMF or THF) critically influence yield due to steric hindrance from the bulky tetrafluoro-methoxyethyl group .

Basic: How can reaction conditions be optimized for introducing the tetrafluoro-methoxyethyl moiety?

Key parameters include:

  • Catalyst selection : Lewis acids like BF₃·Et₂O enhance electrophilic substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates .
  • Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions like defluorination .
ParameterOptimal RangeImpact on Yield
Temperature−10°C to 0°CPrevents degradation
CatalystBF₃·Et₂O (5 mol%)Enhances regioselectivity
SolventDCMStabilizes intermediates

Basic: What characterization techniques are essential for confirming the structure of this compound?

A multi-technique approach is required:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to identify aromatic protons, fluorinated groups, and methoxyethyl linkages .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., Br isotopes at m/z 79/81) .
  • X-ray Crystallography : Resolve steric and electronic effects of the tetrafluoro-methoxyethyl group (e.g., bond angles and packing behavior) .

Advanced: How does this compound participate in cross-coupling reactions (e.g., Suzuki or Sonogashira)?

The bromine atom serves as a reactive site for transition metal-catalyzed couplings:

  • Suzuki Coupling : Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/H₂O (3:1) at 80°C. The electron-withdrawing fluorine atoms activate the aryl bromide for faster oxidative addition .
  • Sonogashira Coupling : Employ CuI/PdCl₂(PPh₃)₂ with terminal alkynes in DMF/Et₃N. Steric hindrance from the tetrafluoro-methoxyethyl group may require extended reaction times (24–48 hrs) .

Advanced: What computational methods are used to predict its reactivity or biological interactions?

  • DFT Calculations : Model electrophilic aromatic substitution pathways to predict regioselectivity .
  • Molecular Docking : Screen for binding affinity with enzymes (e.g., cytochrome P450) using software like AutoDock Vina .

Advanced: What safety protocols are critical for handling this compound?

  • Storage : Under argon at −20°C to prevent hydrolysis of the methoxyethyl group .
  • PPE : Use nitrile gloves and fluoropolymer-coated lab coats to resist fluorinated solvent penetration .

Advanced: How do solvent polarity and proticity affect its stability in synthetic workflows?

  • Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates but may induce decomposition at elevated temperatures .
  • Protic solvents (MeOH, EtOH) : Avoid due to potential nucleophilic attack on the methoxyethyl group .

Advanced: What strategies are used to evaluate its biological activity in medicinal chemistry?

  • Enzyme inhibition assays : Test against kinase or protease targets using fluorescence-based readouts .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .

Advanced: How can reaction mechanisms involving this compound be elucidated?

  • Kinetic isotope effects (KIE) : Compare rates of bromine substitution using deuterated analogs .
  • Trapping intermediates : Identify transient species via low-temperature NMR or EPR .

Advanced: How should researchers resolve contradictions in spectral or reactivity data?

  • Cross-validate characterization : Combine NMR, X-ray, and HRMS to confirm structural assignments .
  • Replicate under inert conditions : Exclude moisture/oxygen interference in reactivity studies .

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